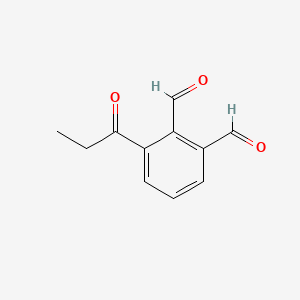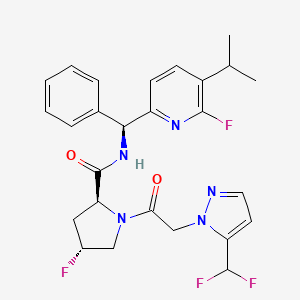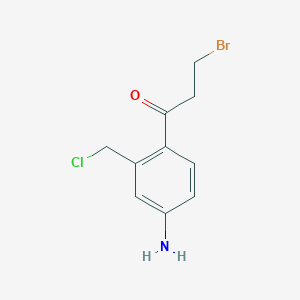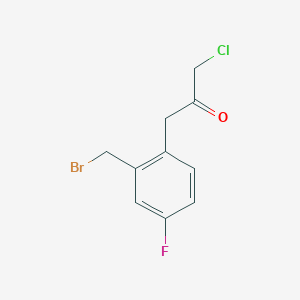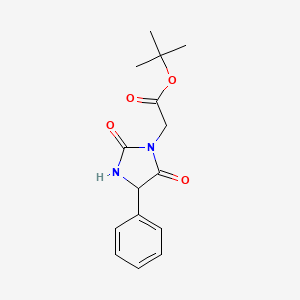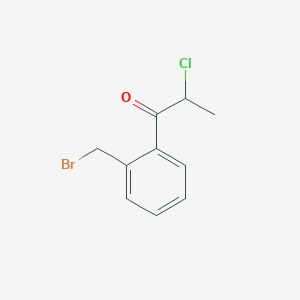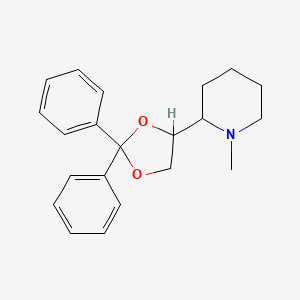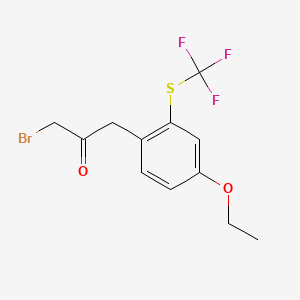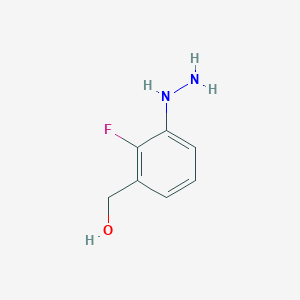
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Applications De Recherche Scientifique
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their function. The fluoro group can enhance the compound’s binding affinity to specific targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can be compared with similar compounds such as:
1-(2-Fluoro-3-(hydroxymethyl)phenyl)amine: Lacks the hydrazine moiety, resulting in different reactivity and biological activity.
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazone: Contains a hydrazone group instead of a hydrazine, leading to different chemical properties and applications.
2-Fluoro-3-(hydroxymethyl)benzaldehyde: Precursor in the synthesis of the hydrazine derivative, with distinct chemical behavior due to the aldehyde group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(2-fluoro-3-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-5(4-11)2-1-3-6(7)10-9/h1-3,10-11H,4,9H2 |
Clé InChI |
JPWLRJNHNBRESX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NN)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


